Superior Binding Affinity and Functional Potency vs. WAY-208466
WAY-181187 demonstrates higher binding affinity and functional potency at the human 5-HT6 receptor compared to the in-class agonist WAY-208466. In a head-to-head comparison using radioligand binding and cAMP accumulation assays, WAY-181187 exhibited a 2.2-fold higher affinity (Ki of 2.2 nM vs. 4.8 nM) and a slightly greater functional efficacy (EC50 of 6.6 nM vs. 7.3 nM) [1]. Both compounds act as full agonists, with WAY-181187 achieving an Emax of 93% compared to 100% for WAY-208466 [1].
| Evidence Dimension | Binding Affinity (Ki) and Functional Potency (EC50) at human 5-HT6 receptor |
|---|---|
| Target Compound Data | Ki = 2.2 nM; EC50 = 6.6 nM; Emax = 93% |
| Comparator Or Baseline | WAY-208466: Ki = 4.8 nM; EC50 = 7.3 nM; Emax = 100% |
| Quantified Difference | WAY-181187 has 2.2-fold higher binding affinity and 1.1-fold higher potency |
| Conditions | Radioligand binding assay using [3H]-LSD on HEK-293 cells expressing human 5-HT6 receptor; cAMP accumulation assay |
Why This Matters
Higher affinity and potency allow for use of lower compound concentrations in vitro and potentially lower doses in vivo, reducing off-target effects and compound costs per experiment.
- [1] Schechter LE, Lin Q, Smith DL, et al. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466. Neuropsychopharmacology. 2008;33(6):1323-1335. doi:10.1038/sj.npp.1301503 View Source
